2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20121156
InChI: InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol

2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC20121156

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
IUPAC Name 2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11)
Standard InChI Key INEMTYIXBMMJIJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=C1)C2CC2C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a cyclopropane ring fused to a carboxylic acid group (-COOH) at position 1 and a 3-methylthiophen-2-yl substituent at position 2. The cyclopropane ring introduces significant angle strain (60° bond angles), which enhances its reactivity compared to unstrained cycloalkanes. The thiophene group, a five-membered aromatic ring containing sulfur, contributes π-electron density and enables electrophilic substitution reactions.

Stereochemical Considerations

While the base compound lacks chiral centers, its synthetic derivatives, such as rel-(1R,2R)-2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid, exhibit stereoisomerism. The rac-(1R,2R) stereoisomer (CAS 1955522-99-2) has been synthesized for studies on enantioselective biological activity .

Molecular Descriptors

  • IUPAC Name: 2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid

  • SMILES: CC1=C(SC=C1)C2CC2C(=O)O\text{CC1=C(SC=C1)C2CC2C(=O)O}

  • InChIKey: INEMTYIXBMMJIJ-UHFFFAOYSA-N\text{INEMTYIXBMMJIJ-UHFFFAOYSA-N}

  • XLogP3: 2.1 (predicted)

Table 1: Comparative Molecular Properties

Property2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic Acid2,2-Dimethyl Analog
Molecular FormulaC9H10O2S\text{C}_9\text{H}_{10}\text{O}_2\text{S}C11H14O2S\text{C}_{11}\text{H}_{14}\text{O}_2\text{S}
Molecular Weight (g/mol)182.24210.29
Rotatable Bonds22
Hydrogen Bond Donors11

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via cyclopropanation reactions. A common method involves:

  • Thiophene Functionalization: 3-Methylthiophene is lithiated at the 2-position using nn-butyllithium, followed by quenching with carbon dioxide to form the carboxylic acid precursor.

  • Cyclopropanation: The precursor undergoes [2+1] cycloaddition with dichlorocarbene generated from chloroform and a strong base (e.g., NaOH).

Stereoselective Synthesis

The rac-(1R,2R) isomer is produced using chiral auxiliaries or asymmetric catalysis. Enamine Ltd. reports a resolution process involving enzymatic hydrolysis of ester precursors to achieve >98% enantiomeric excess .

Reaction Conditions

  • Temperature: Cyclopropanation proceeds at −78°C to 0°C to minimize side reactions.

  • Solvents: Tetrahydrofuran (THF) or diethyl ether are preferred for their ability to stabilize reactive intermediates.

Reactivity and Functional Transformations

Carboxylic Acid Reactivity

The -COOH group participates in typical acid-derived reactions:

  • Esterification: Reacts with alcohols under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) to form esters.

  • Amide Formation: Couples with amines using carbodiimide activators like EDC/HOBt.

Thiophene Reactivity

The thiophene moiety undergoes electrophilic substitutions:

  • Sulfonation: Reacts with chlorosulfonic acid at the 5-position.

  • Nitration: Generates 5-nitro derivatives under mixed acid conditions (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.25 (d, J = 5.1 Hz, 1H, thiophene H-4), 6.75 (d, J = 5.1 Hz, 1H, thiophene H-5), 2.50 (s, 3H, CH3_3), 1.95–1.85 (m, 2H, cyclopropane H).

  • IR (KBr): 1705 cm1^{-1} (C=O stretch), 3100 cm1^{-1} (aromatic C-H).

Chromatographic Analysis

  • HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water, 1 mL/min) .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The cyclopropane-thiophene scaffold serves as a bioisostere for ortho-substituted benzene rings, improving metabolic stability in drug candidates. For example, it has been evaluated as a replacement in COX-2 inhibitors to reduce gastrointestinal toxicity.

Enzyme Inhibition Studies

Preliminary assays indicate micromolar inhibition (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}) against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), suggesting potential antitubercular applications.

Role in Organic Synthesis

Building Block for Heterocycles

The compound undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols) to form substituted cycloheptanes or fused heterocycles. For instance, reaction with hydrazine yields pyrazole derivatives.

Polymer Precursor

Copolymerization with ethylene using Ziegler-Natta catalysts produces thermally stable polymers with TgT_g values exceeding 150°C.

Research Opportunities and Challenges

Unresolved Questions

  • Stereochemical Effects: The impact of rel-(1R,2R) vs. rel-(1S,2S) configurations on biological activity remains underexplored.

  • Toxicity Profile: No comprehensive in vivo toxicity studies have been published to date.

Computational Modeling

Density functional theory (DFT) calculations predict that strain energy in the cyclopropane ring (≈27 kcal/mol) facilitates [3+2] cycloadditions with nitrones.

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